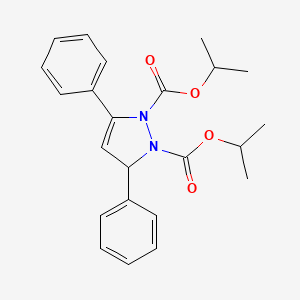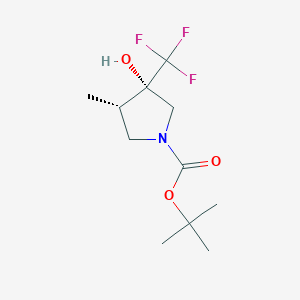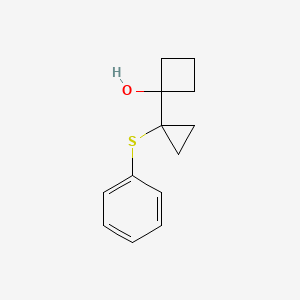![molecular formula C10H17BrO B13089592 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a bromomethyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several routes. One common method involves the bromination of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .
Analyse Des Réactions Chimiques
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
Applications De Recherche Scientifique
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing molecules. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): This compound has a similar bicyclic structure but lacks the bromomethyl and hydroxyl groups, resulting in different reactivity and applications.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-: This compound has a formate ester group instead of the bromomethyl group, leading to different chemical behavior and uses.
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one: This compound has two bromomethyl groups and a ketone group, making it more reactive and suitable for different synthetic applications.
These comparisons highlight the unique features of this compound and its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
Clé InChI |
KQUDWLMAJPEUNU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1(CBr)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)


![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
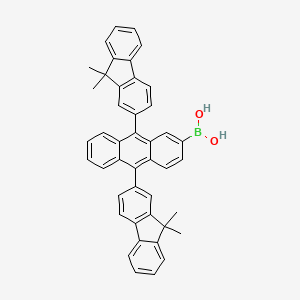
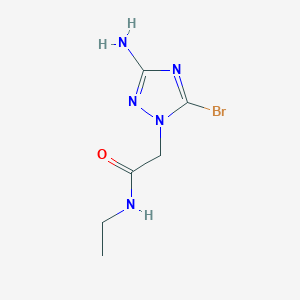
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)

